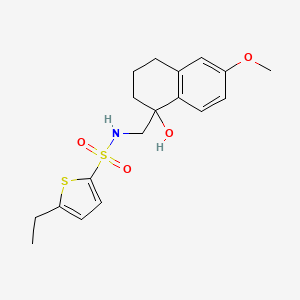

5-ethyl-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S2/c1-3-15-7-9-17(24-15)25(21,22)19-12-18(20)10-4-5-13-11-14(23-2)6-8-16(13)18/h6-9,11,19-20H,3-5,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKGHSGXNMBAQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethyl-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide is a synthetic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure

The compound features a thiophene sulfonamide core with an ethyl group and a tetrahydronaphthalene moiety. Its structure is crucial for its biological activity, influencing interactions with biological targets.

Pharmacological Properties

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways critical for bacterial survival.

- Antioxidant Activity : The presence of the methoxy group contributes to its antioxidant properties. In vitro assays demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress in cellular models, indicating potential protective effects against oxidative damage .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values suggest it is more effective than some standard chemotherapeutic agents, making it a candidate for further development as an anticancer drug .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to decreased proliferation of pathogens and cancer cells.

- Receptor Modulation : The tetrahydronaphthalene moiety may interact with various receptors involved in inflammatory responses and cell signaling pathways, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting a strong antimicrobial potential .

- Cancer Cell Line Testing : In vitro tests on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines showed that the compound induced apoptosis at concentrations ranging from 5 to 20 µM. Flow cytometry analysis revealed increased levels of caspase activation, indicating that the compound triggers programmed cell death in these cancer cells .

- Oxidative Stress Model : In a model using HCT116 colorectal cancer cells exposed to oxidative stress, treatment with the compound significantly reduced levels of reactive oxygen species (ROS), demonstrating its potential as an antioxidant agent .

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

| Biological Activity | Observations | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | 10 µg/mL |

| Antioxidant | Reduced ROS levels in oxidative stress models | N/A |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | N/A |

| Cytotoxicity | Induced apoptosis in MCF-7 and HT-29 cells | 5–20 µM |

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a thiophene ring and a tetrahydronaphthalene moiety. It has the following molecular formula and weight:

- Molecular Formula : C30H36N2O3

- Molecular Weight : 472.62 g/mol

This structural complexity contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, as anticancer agents. The mechanism often involves the inhibition of specific protein targets that are overexpressed in cancer cells. For instance:

- A study on related sulfonamide compounds demonstrated significant activity against various human tumor cell lines, including those from lung, colon, and breast cancers. The compounds exhibited low micromolar GI50 levels, indicating potent anticancer properties .

The specific application of 5-ethyl-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide in anticancer research remains to be fully elucidated; however, its structural similarities to known active agents suggest promising avenues for exploration.

Neuroprotective Effects

The compound has been investigated for its potential role in neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can inhibit the formation of neurotoxic amyloid beta oligomers:

- The compound's ability to target amyloid beta 1-42 monomers is particularly noteworthy as these are implicated in Alzheimer's pathology . This suggests that this compound may have therapeutic potential in mitigating neurodegeneration.

Case Studies and Research Findings

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key techniques for characterization include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the molecular structure.

This synthesis process requires careful control of reaction conditions to optimize yield and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent effects, ring systems, and hypothetical pharmacological implications.

Thiophene Sulfonamides with Varied Aromatic/Partially Saturated Rings

- Compound 2w (): Structure: 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. The target compound’s tetrahydronaphthalene system may confer better metabolic stability compared to Compound 2w’s fully aromatic naphthalene . Hypothetical Activity: The hydroxyl and methoxy groups in the target compound could improve hydrogen-bonding interactions with polar enzyme pockets, whereas Compound 2w’s halogen substituents (Br, Cl) may enhance lipophilicity and membrane penetration.

- 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (): Structure: Features a tetrahydroquinoline ring instead of tetrahydronaphthalene. Comparison: The tetrahydroquinoline system introduces a nitrogen atom in the ring, which could alter electron distribution and binding to metal-containing enzymes (e.g., metalloproteases). The target compound’s methoxy group may reduce oxidative metabolism compared to the methyl group in this analog .

Thiophene-Naphthalene Hybrids ()

Several compounds listed in USP monographs share structural motifs with the target molecule:

- Compound b: 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol.

- Compound d: 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol.

- The hydroxyl group in the target’s tetrahydronaphthalene system is positioned at C1, whereas Compounds b/d feature naphthol groups at C1 or C2, which may influence π-π stacking or hydrogen-bonding patterns .

Structural and Functional Implications

Table 1: Substituent Effects and Hypothetical Properties

*THN = 1,2,3,4-tetrahydronaphthalene

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s methoxy group (electron-donating) may stabilize the sulfonamide’s negative charge, enhancing interactions with positively charged residues in enzymes. In contrast, halogenated analogs (e.g., Compound 2w) prioritize hydrophobic interactions .

- Ring Saturation : Partial saturation in the tetrahydronaphthalene system (target) vs. fully aromatic naphthalene (Compound 2w) could reduce planar stacking interactions but improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.